Cas no 684221-26-9 (2-cyclopentylethan-1-amine hydrochloride)
2-cyclopentylethan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyclopentylethanamine hydrochloride
- 2-Cyclopentylethan-1-amine hydrochloride
- Cyclopentaneethanamine,hydrochloride (1:1)
- 2-CyclopentylethanaMine HCl
- Cyclopentaneethanamine hydrochloride
- Cyclopentaneethanamine, hydrochloride
- (2-Cyclopentylethyl)amine hydrochloride
- 2-Cyclopentyl-ethylamine hydrochloride
- AB0069265
- ST24022205
- Z5033
- 2-Cyclopentylethan-1-amine--hydrogen
- DTXSID20655374
- CS-W006125
- SY076850
- Cyclopentaneethanamine HCl
- 2-Cyclopentylethanaminehydrochloride
- F9995-2571
- 2-Cyclopentylethan-1-amine--hydrogen chloride (1/1)
- SCHEMBL1915914
- AKOS016015034
- 2-cyclopentylethanamine;hydrochloride
- EN300-39155
- Z398556750
- A867049
- MFCD09866300
- DS-17386
- AMY16086
- 684221-26-9
- DB-087724
- 2-cyclopentylethan-1-amine hydrochloride
-
- MDL: MFCD09866300
- Inchi: 1S/C7H15N.ClH/c8-6-5-7-3-1-2-4-7;/h7H,1-6,8H2;1H
- InChI Key: PSWQBGNJVWDEOE-UHFFFAOYSA-N
- SMILES: Cl.NCCC1CCCC1
Computed Properties
- Exact Mass: 149.09700
- Monoisotopic Mass: 149.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 55.4
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
Experimental Properties
- Melting Point: 197℃
- PSA: 26.02000
- LogP: 3.02770
2-cyclopentylethan-1-amine hydrochloride Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
2-cyclopentylethan-1-amine hydrochloride Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
2-cyclopentylethan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 041854-250mg |
2-Cyclopentyl-ethylamine hydrochloride |
684221-26-9 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 041854-10g |
2-Cyclopentyl-ethylamine hydrochloride |
684221-26-9 | 95% | 10g |
£226.00 | 2022-03-01 | |
| Chemenu | CM202259-5g |
2-Cyclopentylethan-1-amine hydrochloride |
684221-26-9 | 97% | 5g |
$194 | 2021-08-04 | |
| Chemenu | CM202259-10g |
2-Cyclopentylethan-1-amine hydrochloride |
684221-26-9 | 97% | 10g |
$310 | 2021-08-04 | |
| Chemenu | CM202259-5g |
2-Cyclopentylethan-1-amine hydrochloride |
684221-26-9 | 97% | 5g |
$*** | 2023-05-29 | |
| Chemenu | CM202259-10g |
2-Cyclopentylethan-1-amine hydrochloride |
684221-26-9 | 97% | 10g |
$*** | 2023-05-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VX324-200mg |
2-cyclopentylethan-1-amine hydrochloride |
684221-26-9 | 97% | 200mg |
149.0CNY | 2021-08-05 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C845824-250mg |
2-Cyclopentylethanamine hydrochloride |
684221-26-9 | 97% | 250mg |
¥136.80 | 2022-09-02 | |
| TRC | C986460-100mg |
2-Cyclopentylethanamine Hydrochloride |
684221-26-9 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | C986460-250mg |
2-Cyclopentylethanamine Hydrochloride |
684221-26-9 | 250mg |
$69.00 | 2023-05-18 |
2-cyclopentylethan-1-amine hydrochloride Suppliers
2-cyclopentylethan-1-amine hydrochloride Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 2-cyclopentylethan-1-amine hydrochloride
Introduction to 2-cyclopentylethan-1-amine hydrochloride (CAS No. 684221-26-9)
2-cyclopentylethan-1-amine hydrochloride, with the chemical formula C9H18N·HCl, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its cyclopentyl substituent, which imparts unique structural and functional properties. The hydrochloride salt form enhances its solubility in aqueous solutions, making it a valuable intermediate in synthetic chemistry and drug development.
The CAS No. 684221-26-9 identifier is a unique numerical code assigned to this specific chemical entity, ensuring precise identification and differentiation from other compounds. This numbering system is maintained by the Chemical Abstracts Service (CAS), a division of the American Chemical Society, and is widely used in scientific literature, databases, and regulatory filings.
In recent years, 2-cyclopentylethan-1-amine hydrochloride has garnered attention due to its potential applications in the synthesis of bioactive molecules. The cyclopentyl group, a saturated five-membered ring structure, contributes to the compound's stability and reactivity, making it a versatile building block in organic synthesis. Furthermore, the amine functional group provides a site for further chemical modifications, enabling the development of more complex molecular architectures.
One of the most compelling aspects of 2-cyclopentylethan-1-amine hydrochloride is its role in the development of novel therapeutic agents. Researchers have been exploring its utility in creating small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in designing molecules that interact with enzymes involved in inflammation and cancer metabolism. The structural motif of this compound has been found to mimic natural bioactive scaffolds, facilitating the development of drugs with enhanced binding affinity and selectivity.
The pharmaceutical industry has been particularly interested in amine derivatives due to their broad spectrum of biological activities. 2-cyclopentylethan-1-amine hydrochloride, being a member of this class, has been investigated for its potential role in treating neurological disorders. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties by modulating neurotransmitter systems. This has sparked further research into optimizing its pharmacokinetic profile and exploring new synthetic routes to improve yield and purity.
Advances in computational chemistry have also played a crucial role in understanding the behavior of 2-cyclopentylethan-1-amine hydrochloride. Molecular modeling techniques have allowed researchers to predict how this compound interacts with biological targets at the atomic level. These simulations have provided insights into optimizing its structure for better drug-like properties, such as improved solubility, metabolic stability, and binding affinity. Such computational approaches are increasingly integral to modern drug discovery pipelines.
The synthesis of 2-cyclopentylethan-1-amine hydrochloride involves multi-step organic reactions that require careful optimization to achieve high yields and minimal byproducts. Common synthetic routes include nucleophilic substitution reactions followed by salt formation with hydrochloric acid. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly synthetic pathways. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the cyclopentyl group efficiently.
In conclusion, 2-cyclopentylethan-1-amine hydrochloride (CAS No. 684221-26-9) represents a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and biological activities make it a valuable tool for synthesizing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to remain a key player in the advancement of medicinal chemistry.
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